

INY-03-041 Trihydrochloride: A Comparative Analysis of AKT Isoform Selectivity

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Compound of Interest

Compound Name: *INY-03-041 trihydrochloride*

Cat. No.: *B10855346*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **INY-03-041 trihydrochloride**'s selectivity for AKT isoforms against its parent inhibitor, GDC-0068 (Ipatasertib). This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and experimental workflows.

INY-03-041 trihydrochloride is a potent and highly selective pan-AKT degrader.^{[1][2]} It is a proteolysis-targeting chimera (PROTAC) that consists of the ATP-competitive AKT inhibitor Ipatasertib (GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).^{[1][3]} This design allows for the targeted degradation of AKT proteins.

Comparative Selectivity for AKT Isoforms

INY-03-041 demonstrates potent inhibitory activity against all three AKT isoforms, with IC₅₀ values in the low nanomolar range. Its biochemical affinity is comparable to its parent inhibitor, GDC-0068.

Compound	AKT1 IC50 (nM)	AKT2 IC50 (nM)	AKT3 IC50 (nM)
INY-03-041 trihydrochloride	2.0[1][2][4][5]	6.8[1][2][4][5]	3.5[1][2][4][5]
GDC-0068 (Ipatasertib)	5[4][5]	18[4][5]	8[4][5]

The selectivity profile of INY-03-041 was further evaluated against a broad panel of 468 kinases, where it was observed to have a similar selectivity profile to GDC-0068.[4][5] While INY-03-041 exhibits potent in vitro inhibition of a few off-target kinases such as S6K1 (IC50 = 37.3 nM) and PKG1 (IC50 = 33.2 nM), proteomic analysis in MOLT4 cells did not show downregulation of these kinases, suggesting a high degree of selectivity for AKT degradation in a cellular context.[5][6]

Experimental Protocols

Biochemical Kinase Inhibition Assay

The biochemical potency of INY-03-041 and GDC-0068 against AKT isoforms was determined using a competitive binding assay. This assay measures the ability of a compound to displace a known ligand from the kinase's active site.

Methodology:

- Reagents: Recombinant human AKT1, AKT2, and AKT3 enzymes, a fluorescently labeled ATP-competitive ligand, and the test compounds (INY-03-041 and GDC-0068).
- Procedure:
 - A solution containing the AKT enzyme and the fluorescent ligand is prepared.
 - Serial dilutions of the test compounds are added to the enzyme/ligand mixture.
 - The mixture is incubated to allow for binding to reach equilibrium.
 - The degree of ligand displacement is measured by detecting a change in the fluorescent signal (e.g., fluorescence polarization).

- **Data Analysis:** The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular AKT Degradation Assay

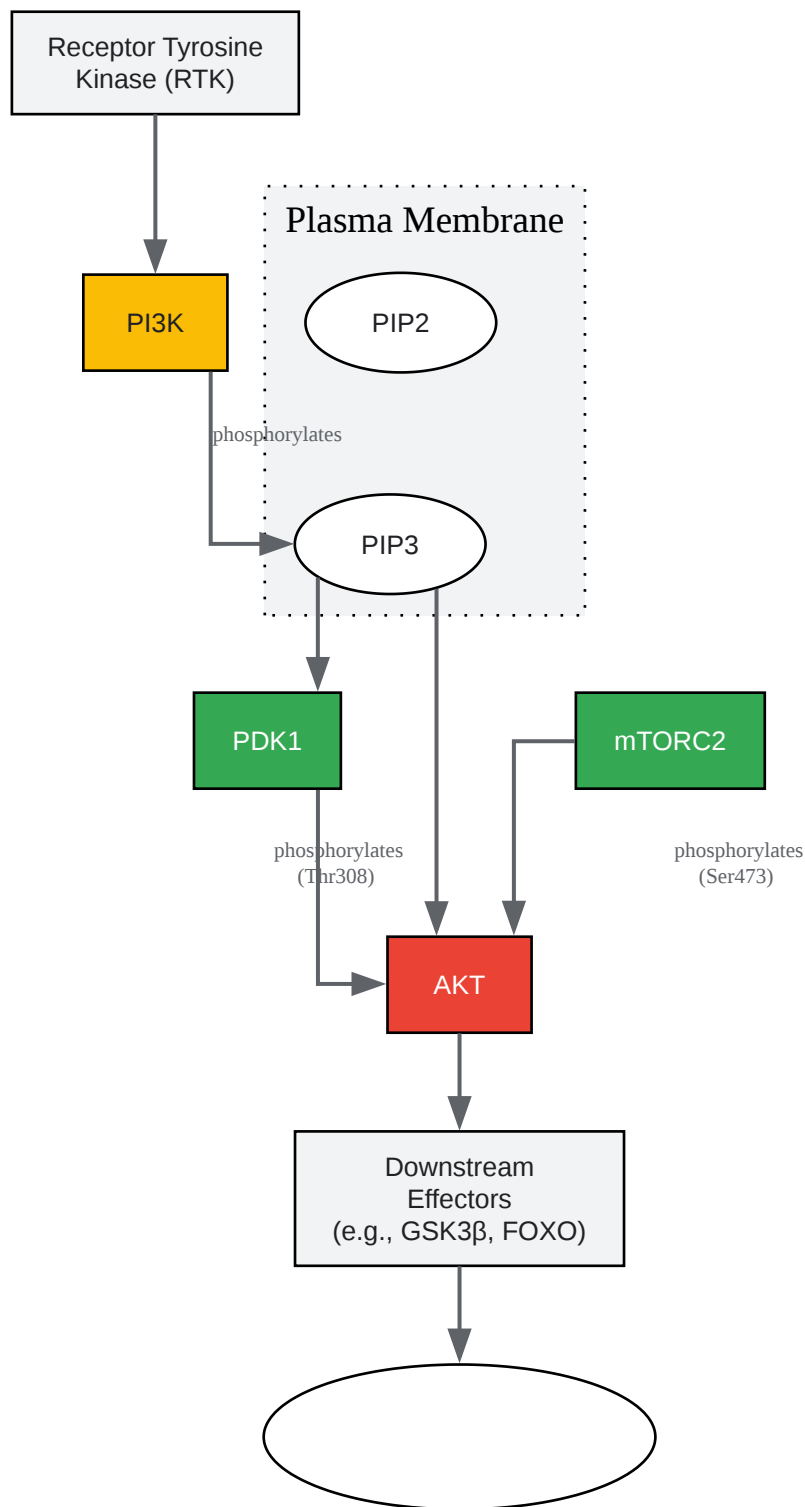
The ability of INY-03-041 to induce the degradation of AKT isoforms in a cellular context was assessed via immunoblotting.

Methodology:

- **Cell Culture:** MDA-MB-468 triple-negative breast cancer cells, which express high levels of all three AKT isoforms, were used.^[5]
- **Treatment:** Cells were treated with varying concentrations of INY-03-041 (e.g., 10-1000 nM) or a vehicle control (DMSO) for a specified duration (e.g., 12 or 24 hours).^{[1][4]}
- **Cell Lysis:** After treatment, cells were harvested and lysed to extract total protein.
- **Immunoblotting:**
 - Protein concentrations were determined, and equal amounts of protein from each sample were separated by SDS-PAGE.
 - The separated proteins were transferred to a nitrocellulose or PVDF membrane.
 - The membrane was blocked and then incubated with primary antibodies specific for AKT1, AKT2, AKT3, or pan-AKT, as well as a loading control (e.g., Vinculin).
 - The membrane was then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
 - The protein bands were visualized using a chemiluminescent substrate and an imaging system.
- **Analysis:** The intensity of the AKT protein bands was quantified and normalized to the loading control to determine the extent of degradation at different concentrations of INY-03-041.

Visualizing the Science

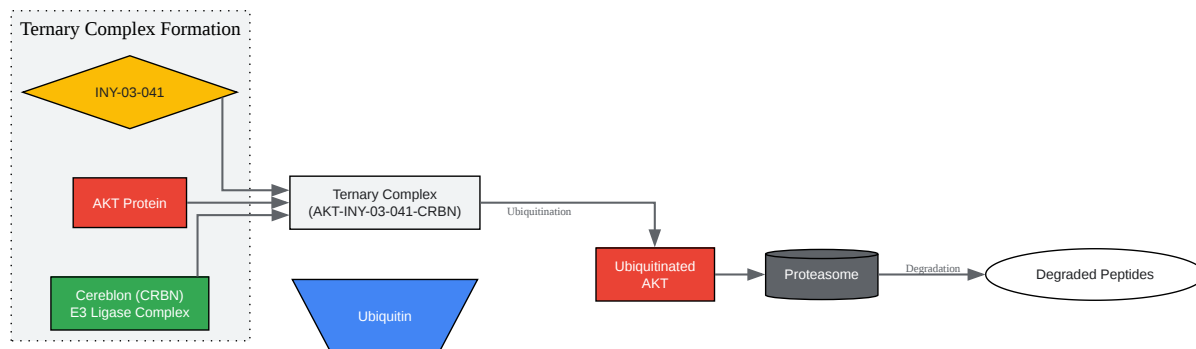
AKT Signaling Pathway



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Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and survival.

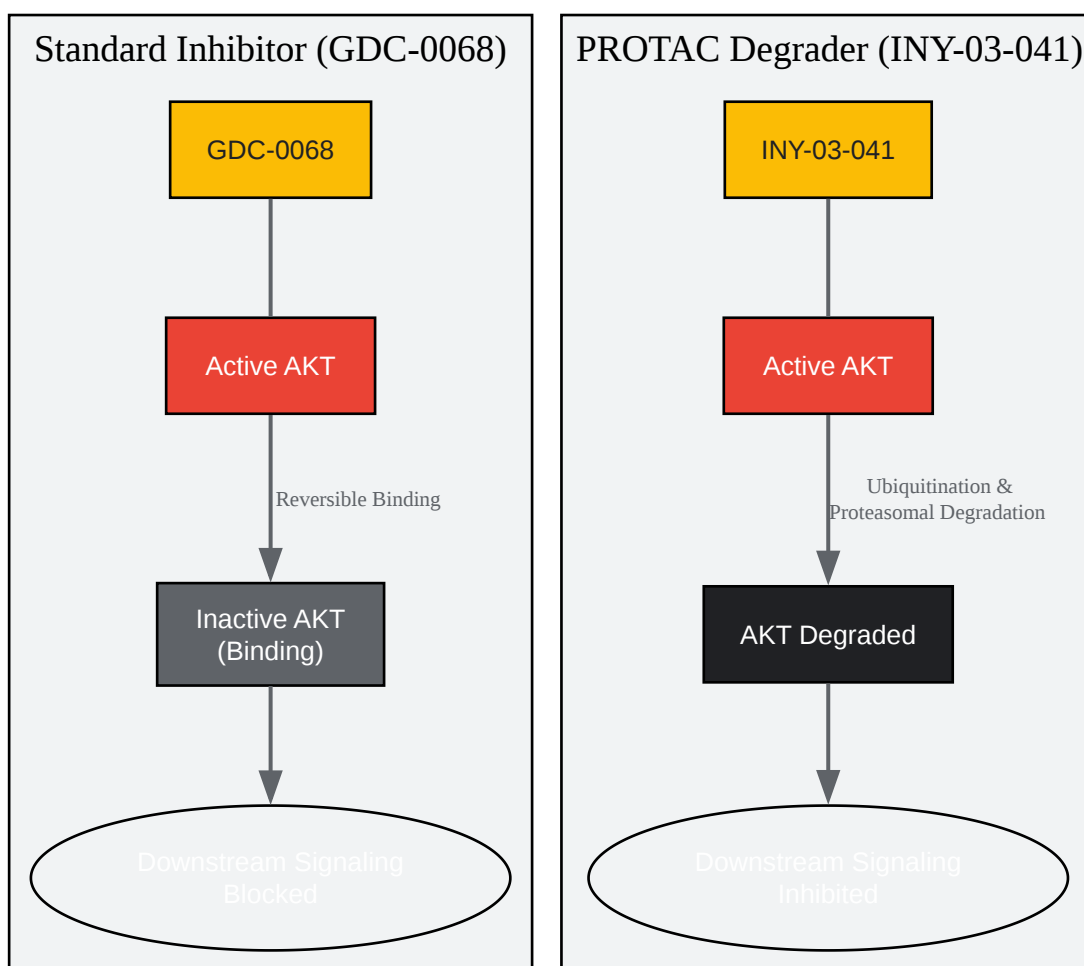
INY-03-041 Mechanism of Action



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Caption: Mechanism of AKT degradation by the PROTAC INY-03-041.

Comparative Workflow: Inhibitor vs. Degradator



INY-03-041 leads to sustained signaling inhibition due to the time required for de novo protein synthesis.

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Caption: Comparison of the mechanisms of a traditional inhibitor versus a PROTAC degrader.

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